Cas no 10364-68-8 (1,2,4-Oxadiazole,5-ethyl-3-phenyl-)
10364-68-8 structure
Product Name:1,2,4-Oxadiazole,5-ethyl-3-phenyl-
CAS No:10364-68-8
MF:C10H10N2O
MW:174.199202060699
CID:232057
PubChem ID:139136
Update Time:2025-04-19
1,2,4-Oxadiazole,5-ethyl-3-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,2,4-Oxadiazole,5-ethyl-3-phenyl-
- 5-Ethyl-3-phenyl-1,2,4-oxadiazole
- Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-,
- 3-Phenyl-5-aethyl-oxadiazol-(1,2,4)
- 3-Phenyl-5-ethyl-1,2,4-oxadiazol
- 3-phenyl-5-ethyl-1,2,4-oxadiazole
- 3-Phenyl-5-ethyl-1.2.4-oxadiazol
- 5-Aethyl-3-phenyl-[1,2,4]oxadiazol
- 5-ethyl-3-phenyl-[1,2,4]oxadiazole
- AC1L3ECB
- SureCN91541
- Oxadiazole, 1,2,4-, 5-ethyl-3-phenyl-
- DTXSID50145970
- SCHEMBL91541
- 10364-68-8
-
- Inchi: 1S/C10H10N2O/c1-2-9-11-10(12-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3
- InChI Key: IWXUZMIVJPIVFM-UHFFFAOYSA-N
- SMILES: O1C(CC)=NC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 174.0794
- Monoisotopic Mass: 174.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- Density: 1.111
- Boiling Point: 294.8°Cat760mmHg
- Flash Point: 131.2°C
- Refractive Index: 1.535
- PSA: 38.92
- LogP: 2.29900
1,2,4-Oxadiazole,5-ethyl-3-phenyl- Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
10364-68-8 (1,2,4-Oxadiazole,5-ethyl-3-phenyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
烟台朗裕新材料科技有限公司
Gold Member
CN Supplier
Reagent